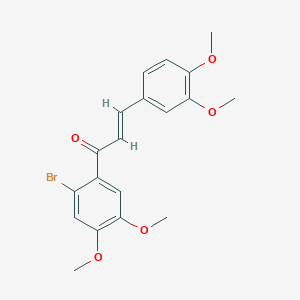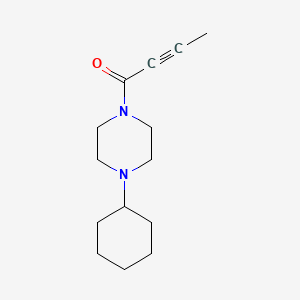![molecular formula C27H25ClN6O B14941596 2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14941596.png)
2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, anilino, chlorophenyl, and cyanide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the initial formation of the hexahydrobenzo[b][1,8]naphthyridine core, followed by the introduction of the anilino and chlorophenyl groups through substitution reactions. The final step often involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The anilino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution reactions could introduce various functional groups into the compound.
科学研究应用
2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: These compounds share a similar core structure and have been extensively studied for their biological activities, including anti-cancer and anti-inflammatory properties.
Benzonaphthyridine Derivatives: These compounds also have a similar core structure and are known for their potential therapeutic applications.
Uniqueness
2,4-DIAMINO-10-ANILINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,8]NAPHTHYRIDIN-3-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C27H25ClN6O |
|---|---|
分子量 |
485.0 g/mol |
IUPAC 名称 |
2,4-diamino-10-anilino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C27H25ClN6O/c1-27(2)12-19-22(20(35)13-27)21(16-10-6-7-11-18(16)28)23-24(30)17(14-29)25(31)32-26(23)34(19)33-15-8-4-3-5-9-15/h3-11,21,33H,12-13H2,1-2H3,(H4,30,31,32) |
InChI 键 |
BEYOASJZDSKWKS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(C3=C(N2NC4=CC=CC=C4)N=C(C(=C3N)C#N)N)C5=CC=CC=C5Cl)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one](/img/structure/B14941514.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941521.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)

![2-[(2-aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide](/img/structure/B14941547.png)

![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)
![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
![N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide](/img/structure/B14941564.png)

![1-(4-Fluorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14941582.png)
![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14941597.png)
